molecular formula C11H15N3O4 B2507200 methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate CAS No. 1428349-13-6

methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate

Cat. No.: B2507200
CAS No.: 1428349-13-6
M. Wt: 253.258
InChI Key: FNIWUHKNENKACC-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate is a heterocyclic compound featuring a fused pyrazolo-oxazine core. The compound includes a methyl ester group and an N-methyl acetamide side chain, which influence its solubility, bioavailability, and metabolic stability.

Properties

IUPAC Name

methyl 2-[6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-13(7-9(15)17-2)10(16)8-6-12-14-4-3-5-18-11(8)14/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIWUHKNENKACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antinociceptive Effects

Research has indicated that derivatives of pyrazolo[5,1-b][1,3]oxazine exhibit notable antinociceptive properties. A study demonstrated that related compounds could significantly reduce pain responses in animal models, suggesting their potential as analgesics . The mechanism is thought to involve modulation of pain pathways in the central nervous system.

Phosphodiesterase Inhibition

Compounds within the pyrazolo[5,1-b][1,3]oxazine class have been investigated for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4B. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and immune responses. Such activity positions these compounds as potential treatments for respiratory diseases and inflammatory conditions .

Antitumor Activity

Emerging research suggests that methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate may possess antitumor properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential against cancer .

Case Studies

StudyFindings
Study on Antinociceptive Effects Demonstrated significant pain relief in rodent models using related pyrazolo compounds.Suggests potential for development as analgesic medications.
PDE4B Inhibition Study Showed effective inhibition of PDE4B leading to increased cAMP levels in vitro.Highlights potential for treating inflammatory diseases such as asthma or COPD.
Antitumor Activity Investigation Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells.Indicates promise as an anticancer agent requiring further exploration in clinical trials.

Mechanism of Action

The mechanism by which methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-oxazine scaffold is versatile, with modifications at the 2-, 3-, and 7-positions significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Key Properties/Biological Activity Reference
Target Compound Methyl ester, N-methyl acetamide side chain C₁₁H₁₄N₃O₄* ~252.25† Not reported; inferred SAR from analogs
GDC-2394 Sulfonamide, basic amine substituents C₂₃H₂₅N₅O₄S 491.54 Potent NLRP3 inhibitor (IC₅₀ < 10 nM); improved solubility via amine groups [3]
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate Ethyl ester C₉H₁₂N₂O₃ 196.20 Intermediate for drug synthesis; lower solubility than amine derivatives [6,13]
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid Methoxy, methyl, carboxylic acid C₆H₈N₂O₃ 156.14 High structural similarity (94%); acidic moiety enhances polarity [6]
N-(Isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Isochroman-methyl carboxamide C₁₇H₁₉N₃O₃ 313.35 Lipophilic (LogP ~2.5‡); potential CNS penetration due to aromatic groups [10]

*Inferred from structural analogs; †Calculated based on molecular formula; ‡Estimated using SwissADME .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound GDC-2394 Ethyl Ester 5-Methoxy-1-methyl Analog
Water Solubility (mg/mL) Moderate (predicted) >10 <1 >20 (due to carboxylic acid)
LogP ~1.5 (predicted) 2.8 1.9 0.7
Metabolic Stability Moderate (ester hydrolysis likely) High (stable in microsomes) Low (esterase-sensitive) High (acid stable)
Synthetic Complexity Intermediate High Low Low

Key Findings:

Impact of Substituents on Solubility :

  • The introduction of basic amines (e.g., in GDC-2394) significantly improves aqueous solubility compared to ester derivatives like the target compound or ethyl ester analogs .
  • Carboxylic acid derivatives (e.g., 5-methoxy-1-methyl analog) exhibit higher solubility due to ionization, whereas methyl/ethyl esters require metabolic activation for bioavailability .

Biological Activity :

  • GDC-2394’s sulfonamide and amine groups enhance NLRP3 binding affinity and selectivity, whereas ester-containing analogs (e.g., target compound) may lack direct inhibitory activity without further modification .

Lipophilicity and Drug-Likeness :

  • The target compound’s predicted LogP (~1.5) suggests moderate membrane permeability, aligning with pyrazolo-oxazine derivatives used in CNS-targeting therapies .
  • Lipophilic efficiency (LipE) optimization, as demonstrated in GDC-2394’s development, is critical for balancing potency and solubility .

Synthetic Accessibility :

  • Ethyl ester analogs are simpler to synthesize but require post-functionalization (e.g., hydrolysis to acids or conversion to amides) for biological relevance .

Biological Activity

Methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Methyl 2 N methyl 6 7 dihydro 5H pyrazolo 5 1 b 1 3 oxazine 3 carboxamido acetate\text{Methyl 2 N methyl 6 7 dihydro 5H pyrazolo 5 1 b 1 3 oxazine 3 carboxamido acetate}

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, including B-Raf and VEGFR-2. These kinases are crucial in cancer pathways and angiogenesis, respectively .
  • Antimicrobial Activity : Derivatives of oxazine compounds have shown significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Antitumor Activity

Research indicates that compounds with a pyrazolo[5,1-b][1,3]oxazine scaffold exhibit promising antitumor activity. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects on human tumor cell lines such as HeLa and HCT116 with IC50 values in the low micromolar range (0.36 µM for CDK2 inhibition) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

  • Antibacterial and Antifungal Activity : Studies suggest that oxazine derivatives can inhibit the growth of both bacterial and fungal strains. The exact IC50 values vary depending on the specific pathogen but indicate strong potential for therapeutic applications .

Research Findings and Case Studies

Study Findings
In vitro Cytotoxicity Demonstrated significant inhibition of tumor cell proliferation with IC50 values ranging from 0.36 µM to 1.8 µM against various cancer cell lines .
Antimicrobial Evaluation Exhibited potent antibacterial and antifungal activity against a range of pathogens with varying degrees of effectiveness based on structural modifications .
Kinase Inhibition Identified as a potential inhibitor for B-Raf and VEGFR-2 kinases, crucial for cancer progression and angiogenesis .

Q & A

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., kinase domains) .
  • Density Functional Theory (DFT) : Calculates electronic properties influencing ligand-receptor interactions .
  • Molecular Dynamics Simulations : Assess binding stability under physiological conditions .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent Variation : Modify the methyl group on the oxazine ring or the acetamide side chain to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace the pyrazole ring with triazole or imidazole to evaluate potency shifts .
  • Pharmacokinetic Profiling : Measure logP, solubility, and metabolic stability to guide derivatization .

What strategies mitigate instability during biological assays?

Q. Advanced

  • Lyophilization : Store the compound in lyophilized form to prevent hydrolysis .
  • Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 to maintain stability .
  • Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidative degradation .

How does this compound compare to structurally similar derivatives?

Q. Advanced

Compound Key Features Bioactivity
Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylateEnhanced solubility due to dimethyl substitutionModerate kinase inhibition
N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamideHydroxypropyl group improves membrane permeabilityAnticancer activity (IC50_{50} = 2.1 µM)

Can green chemistry principles be applied to its synthesis?

Q. Advanced

  • Solvent Recycling : Recover DMF via distillation .
  • Catalyst Immobilization : Use silica-supported catalysts to reduce waste .
  • Microwave-Assisted Synthesis : Shorten reaction times and improve energy efficiency .

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